molecular formula C9H14Cl2N2O2 B12643392 ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate CAS No. 24410-89-7

ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate

Cat. No.: B12643392
CAS No.: 24410-89-7
M. Wt: 253.12 g/mol
InChI Key: LHKUBUXTEPQWEM-GLIMQPGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate is a compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes ethyl and bis[(Z)-3-chloroprop-2-enyl]amino groups attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate typically involves the reaction of ethyl carbamate with bis[(Z)-3-chloroprop-2-enyl]amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a prodrug.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the context of its use, such as in medicinal or biological applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate with similar ester functionality.

    Bis[(Z)-3-chloroprop-2-enyl]amine: Shares the bis[(Z)-3-chloroprop-2-enyl]amino group.

    Other carbamates: Compounds like methyl carbamate and phenyl carbamate have similar structural features.

Uniqueness

Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

24410-89-7

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.12 g/mol

IUPAC Name

ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate

InChI

InChI=1S/C9H14Cl2N2O2/c1-2-15-9(14)12-13(7-3-5-10)8-4-6-11/h3-6H,2,7-8H2,1H3,(H,12,14)/b5-3-,6-4-

InChI Key

LHKUBUXTEPQWEM-GLIMQPGKSA-N

Isomeric SMILES

CCOC(=O)NN(C/C=C\Cl)C/C=C\Cl

Canonical SMILES

CCOC(=O)NN(CC=CCl)CC=CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.